

Comparative Guide to Selective Vasopressin V2 Receptor Agonists: Fedovapagon and its Alternatives

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Compound of Interest		
Compound Name:	Fedovapagon	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **fedovapagon**, a novel selective vasopressin V2 receptor agonist, with other key selective V2 receptor agonists, including the well-established peptide agonist desmopressin and the non-peptide agonist OPC-51803. This document is intended to serve as a resource for researchers and drug development professionals, offering a detailed overview of the pharmacological properties, supported by experimental data and methodologies.

Introduction to V2 Receptor Agonism

The vasopressin V2 receptor, predominantly expressed in the renal collecting ducts, plays a crucial role in regulating water reabsorption. Agonism of the V2 receptor stimulates the Gs-cAMP signaling pathway, leading to the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells. This enhances water permeability and reduces urine output, a mechanism of significant therapeutic interest for conditions such as nocturia and central diabetes insipidus. While the peptide agonist desmopressin has long been the standard of care, the development of non-peptide, orally bioavailable agonists like **fedovapagon** represents a significant advancement in this therapeutic area.

Comparative Pharmacological Profiles



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The following tables summarize the in vitro and in vivo pharmacological data for **fedovapagon** and other selective V2 receptor agonists.

In Vitro Receptor Affinity and Potency



Compoun d	Receptor	Species	Assay Type	Paramete r	Value (nM)	Selectivit y (fold vs V2)
Fedovapag on	V2	Human	CRE- luciferase reporter gene assay	EC50	24[1]	-
Desmopres sin (dDAVP)	V2	Human	Radioligan d binding ([³H]-AVP)	Ki	3.12[2][3]	-
V1a	Human	Radioligan d binding ([³H]-AVP)	Ki	41.5[2][3]	13.3	
V1b	Human	Radioligan d binding ([³H]-AVP)	Ki	13.7	4.4	_
Oxytocin	Human	Radioligan d binding ([³H]- Oxytocin)	Ki	-	-	_
OPC- 51803	V2	Human	Radioligan d binding ([³H]-AVP)	Ki	91.9	-
V1a	Human	Radioligan d binding ([³H]-AVP)	Ki	819	8.9	
V1b	Human	Radioligan d binding ([³H]-AVP)	Ki	>100,000	>1088	_
V2	Human	cAMP accumulati on	EC50	189	-	_



Arginine Vasopressi n (AVP) - Endogeno us Ligand	V2	Human	Radioligan d binding	Ki	4.2 -	
V1a	Human	Radioligan d binding	Ki	1.4	0.33	
V1b	Human	Radioligan d binding	Ki	0.8	0.19	
Oxytocin	Human	Radioligan d binding	Ki	48	11.4	

Note: Selectivity is calculated as Ki (other receptor) / Ki (V2 receptor). A higher value indicates greater selectivity for the V2 receptor. Data for WAY-151932 was not available in the searched literature.

In Vivo Antidiuretic Potency



Compound	Animal Model	Route of Administration	Dose	Effect
Fedovapagon	Rat	Oral	1 mg/kg	81% inhibition of urine output
Desmopressin (dDAVP)	Rat	Subcutaneous	90 and 180 μg	Significant increase in locomotor activity (arousal model)
Human (CDI patients)	Intravenous	500 ng	Duration of antidiuretic action of 11 hours	
OPC-51803	Brattleboro Rat	Oral	0.003 - 0.3 mg/kg	Dose-dependent decrease in urine volume and increase in urine osmolality.

Note: Direct comparison of in vivo potency is challenging due to variations in experimental models and protocols.

Signaling Pathways and Experimental Workflows V2 Receptor Signaling Pathway

Activation of the V2 receptor by an agonist initiates a cascade of intracellular events, primarily mediated by the Gs protein and subsequent production of cyclic AMP (cAMP).





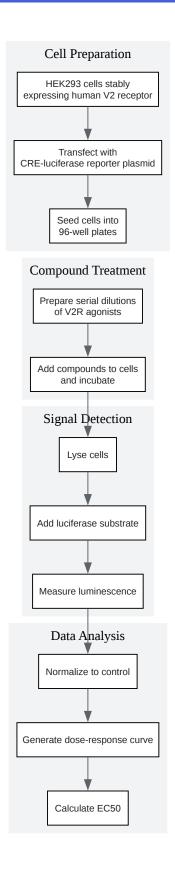
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Caption: V2 Receptor Signaling Pathway.

Experimental Workflow: In Vitro Receptor Activation Assay

A common method to determine the potency of a V2 receptor agonist is to measure the intracellular accumulation of cAMP in response to the compound. A CRE-luciferase reporter gene assay is a sensitive method for this purpose.





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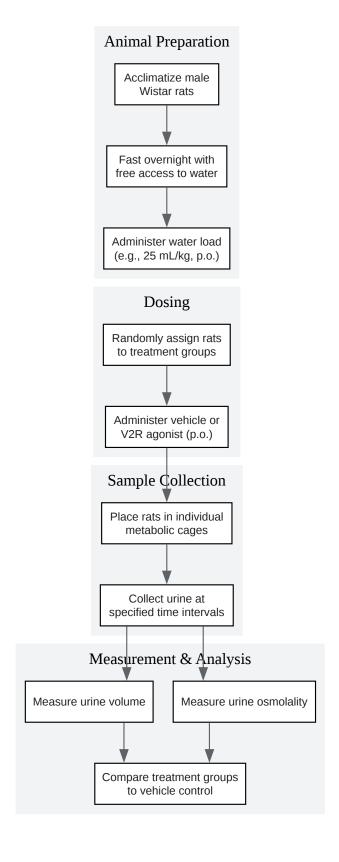
Caption: In Vitro V2R Activation Assay Workflow.



Experimental Workflow: In Vivo Antidiuresis Assay in Rats

The antidiuretic effect of V2 receptor agonists is evaluated in vivo by measuring changes in urine volume and osmolality in a water-loaded rat model.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a novel nonpeptide vasopressin V2-agonist, OPC-51803, in cells transfected human vasopressin receptor subtypes PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel nonpeptide vasopressin V(2)-agonist, OPC-51803, in cells transfected human vasopressin receptor subtypes PubMed [pubmed.ncbi.nlm.nih.gov]
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